Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenyl group, a pyrrolidinone ring, and a ureido linkage, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Ureido Linkage Formation: The ureido linkage is formed by reacting an isocyanate with an amine group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another.
Scientific Research Applications
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: This compound features a tetrazole ring instead of a pyrrolidinone ring, which may result in different biological activities and properties.
Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate: The presence of a chlorophenyl group instead of a fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-2-25-16(23)7-8-19-17(24)20-10-12-9-15(22)21(11-12)14-5-3-13(18)4-6-14/h3-6,12H,2,7-11H2,1H3,(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUCDKWBLZHLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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